N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(thiophen-2-ylsulfonylamino)methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-15(2)13(17)16-7-5-11(6-8-16)10-14-21(18,19)12-4-3-9-20-12/h3-4,9,11,14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRNZVDCZLMOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Aminomethyl)Piperidine
The foundational intermediate, 4-(aminomethyl)piperidine, is typically synthesized via reductive amination or azide reduction. A common route begins with 4-cyanopiperidine, which undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield the primary amine. Alternative methods involve converting 4-(hydroxymethyl)piperidine to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N), followed by displacement with sodium azide (NaN₃) and subsequent reduction with hydrogen gas over palladium on carbon (Pd/C). The latter approach avoids harsh reducing agents and achieves yields exceeding 75%.
Introduction of the Carboxamide Group
The N,N-dimethylcarboxamide moiety at the piperidine 1-position is introduced via reaction with dimethylcarbamoyl chloride. This step requires careful control to avoid over-alkylation. In a representative procedure, Boc-protected 4-(aminomethyl)piperidine is treated with dimethylcarbamoyl chloride (1.2 equiv) in dichloromethane (DCM) with Et₃N as a base, yielding Boc-4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide in 82% yield. Deprotection with trifluoroacetic acid (TFA) generates the free amine, 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide, which is critical for subsequent sulfonylation.
Sulfonamide Formation and Optimization
Preparation of Thiophene-2-Sulfonyl Chloride
Thiophene-2-sulfonyl chloride, the electrophilic partner for sulfonamide formation, is synthesized by treating thiophene-2-sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Refluxing thiophene-2-sulfonic acid with excess SOCl₂ in the presence of a catalytic amount of dimethylformamide (DMF) achieves near-quantitative conversion. The product is purified via distillation under reduced pressure (b.p. 96–98°C at 12 mmHg) and stored under inert conditions to prevent hydrolysis.
Coupling Reaction Conditions
The sulfonamide bond is formed by reacting 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide with thiophene-2-sulfonyl chloride in anhydrous acetonitrile or DCM. Pyridine (2.5 equiv) is added to scavenge HCl, ensuring a mild reaction environment. The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours, achieving yields of 85–90%. Kinetic studies reveal that lower temperatures minimize side reactions, such as sulfonate ester formation.
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous acetonitrile | 89 |
| Base | Pyridine | 88 |
| Temperature | 0°C → room temperature | 90 |
| Equiv. sulfonyl Cl | 1.1 | 85 |
Analytical Characterization and Quality Control
Spectroscopic Data
The final product is characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key ¹H NMR signals (CDCl₃, 400 MHz) include:
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δ 7.68 (d, J = 5.2 Hz, 1H, thiophene H-3)
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δ 7.12 (d, J = 3.6 Hz, 1H, thiophene H-5)
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δ 3.42 (s, 6H, N,N-dimethyl)
High-resolution MS (ESI+) confirms the molecular ion at m/z 360.1243 [M+H]⁺ (calc. 360.1245).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 minutes, confirming >99% purity. Residual solvents are quantified via gas chromatography (GC), with acetonitrile levels <10 ppm.
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Synthesis
A kilogram-scale process was demonstrated in a patent by, utilizing continuous flow chemistry for the sulfonylation step. This method reduces reaction time from 14 hours to 45 minutes and improves yield to 92%. Critical parameters for scale-up include strict temperature control during exothermic steps and efficient HCl scrubbing using pyridine recirculation systems .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group or to modify the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the piperidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or modified piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the synthesis of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine core : Provides conformational flexibility and basicity.
- Thiophene-2-sulfonamido methyl group : Enhances solubility and modulates steric bulk.
- N,N-dimethyl carboxamide : Reduces metabolic susceptibility compared to primary amides.
Comparison with Similar Compounds
Structural Analogs of Piperidine Carboxamides
The compound belongs to a broader class of piperidine carboxamides, which are explored for diverse pharmacological activities. Below is a comparative analysis with key analogs:
Biological Activity
N,N-Dimethyl-4-[(thiophene-2-sulfonamido)methyl]piperidine-1-carboxamide, a synthetic compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 367.5 g/mol. The compound features a piperidine ring substituted with a thiophene-2-sulfonamide group, which is crucial for its biological interactions.
The mechanism of action involves the interaction of the thiophene-2-sulfonyl group with specific molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of various biochemical pathways. The carboxamide group enhances binding affinity through hydrogen bonding with target proteins, contributing to the compound's biological efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism suggests potential applications in developing new antibacterial agents .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing thiophene rings have demonstrated significant antiproliferative activity, suggesting that this compound may also possess similar properties .
Study 1: Anticancer Activity
A study investigating the cytotoxic effects of thiophene-based compounds revealed that derivatives showed IC50 values in the low micromolar range against colon carcinoma cell lines. The structural activity relationship (SAR) indicated that the presence of the thiophene ring was essential for enhancing cytotoxicity .
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition, where compounds similar to this compound were tested against specific enzymes involved in metabolic pathways. Results demonstrated effective inhibition, suggesting potential therapeutic applications in metabolic disorders.
Data Table: Summary of Biological Activities
Q & A
Q. Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies protons on the piperidine ring (δ 2.5–3.5 ppm) and thiophene sulfonamido group (δ 7.0–7.5 ppm) .
- 13C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfur-linked carbons .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z calculated for C14H21N3O3S2) .
HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary biological targets of this compound?
- Carbonic Anhydrase (CA) Inhibition : Selective inhibition of CA isoforms (e.g., CA-II and CA-IX) due to sulfonamide interaction with the enzyme’s zinc center .
- Neuropharmacology : Structural similarity to piperidine-based antagonists suggests potential modulation of ion channels or GPCRs (e.g., CGRP receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data across different assays?
- Methodological Strategies :
Isoform-Specific Assays : Use recombinant CA isoforms to isolate selectivity (e.g., CA-II vs. CA-IX) and avoid cross-reactivity .
Control Experiments : Include known inhibitors (e.g., acetazolamide) as benchmarks to validate assay conditions .
Binding Kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and rule off-target effects .
Q. What strategies optimize the compound’s selectivity for specific biological pathways?
- Structural Modifications :
Piperidine Substitution : Introducing bulky groups (e.g., 4-fluorophenyl) reduces off-target binding by steric hindrance .
Sulfonamide Tuning : Electron-withdrawing groups (e.g., chloro, nitro) on the thiophene ring enhance CA isoform selectivity .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with CA active sites to guide synthesis .
Q. How are spectral data contradictions addressed during structural elucidation?
- Case Example : Conflicting NMR signals for piperidine protons due to conformational flexibility.
- Solution :
Variable Temperature NMR : Resolves dynamic effects by freezing rotamers at low temperatures (e.g., −40°C) .
2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
